molecular formula C19H20N4O4S2 B2970287 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941914-40-5

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2970287
CAS No.: 941914-40-5
M. Wt: 432.51
InChI Key: GZVYILWVXOXSFQ-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide ( 941914-40-5) is a synthetically derived complex heterocyclic compound with a molecular formula of C 19 H 20 N 4 O 4 S 2 and a molecular weight of 432.5 g/mol . This acetamide derivative features a 1,3,4-thiadiazole core, a structural motif extensively documented in scientific literature for its significant biological potential . The presence of this moiety, specifically the 5-methyl-1,3,4-thiadiazole-2-thiol group, is a key contributor to the molecule's reactivity and properties . Researchers are exploring such compounds for a wide range of applications, primarily in medicinal chemistry and drug discovery, due to the established pharmacological activities associated with 1,3,4-thiadiazole derivatives . These activities often include serving as a scaffold for developing agents with antitumor, antimicrobial, and antifungal properties, making it a valuable intermediate for synthesizing and screening novel bioactive molecules . The compound is provided with a minimum purity of 90% and is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-12-21-22-19(29-12)28-11-14-8-16(24)17(27-3)9-23(14)10-18(25)20-13-5-4-6-15(7-13)26-2/h4-9H,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVYILWVXOXSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates various pharmacologically relevant functional groups. Its unique structure suggests potential applications in pharmaceuticals, particularly in anti-inflammatory and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of approximately 416.5 g/mol. It features a pyridine ring, a thiadiazole moiety, and methoxy substituents, which may interact with biological systems in specific ways. The presence of these functional groups enhances its potential efficacy in various therapeutic applications.

Property Details
Molecular FormulaC₁₉H₂₀N₄O₃S₂
Molecular Weight416.5 g/mol
Key Functional GroupsThiadiazole, Pyridine, Methoxy

Anti-inflammatory Activity

Preliminary studies indicate that the compound may exhibit anti-inflammatory properties . The thiadiazole and pyridine structures are known to interact with enzymes and receptors involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibitory effects on pro-inflammatory cytokines in vitro.

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various bacterial strains. Research has indicated that modifications to the thiadiazole ring can enhance the compound's effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that electron-withdrawing groups at specific positions on the aromatic rings significantly increased antimicrobial potency against tested pathogens .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results suggest it effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity is believed to stem from the presence of hydroxyl groups within its structure.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of the compound is influenced by the nature of substituents on its aromatic rings. For example:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy .

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inhibition of key signaling pathways associated with cell proliferation .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Its IC50 values indicate promising inhibitory activity, suggesting potential therapeutic applications in managing diabetes-related conditions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound may confer distinct electronic effects compared to 2- or 4-methoxy analogs, influencing π-π stacking and solubility .

Oxadiazole vs. Thiadiazole Analogues

Compound Class Example Structure Properties Reference
1,3,4-Thiadiazole Derivatives Target compound and analogs Higher metabolic stability due to sulfur-rich rings; moderate logP values (~2.5–3.5)
1,3,4-Oxadiazole Derivatives 2-[(5-((Pyrimidinylthio)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(4-Nitrophenyl)Acetamide Improved solubility (logP ~1.8–2.2); antiproliferative activity against HepG2 cells (IC₅₀ = 9.7 µM)

Key Observations :

  • Electron Density: Oxadiazoles (O vs.
  • Bioactivity : Thiadiazole derivatives often show superior enzyme inhibition (e.g., carbonic anhydrase), while oxadiazoles excel in antiproliferative applications .

Q & A

Basic: What synthetic strategies are employed to construct the pyridinone-thiadiazole core of this compound?

The pyridinone-thiadiazole scaffold can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a preformed pyridinone intermediate with a thiadiazole-thiol derivative. For example:

  • Step 1 : Chloroacetylation of a pyridinone precursor using chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base .
  • Step 2 : Thiol-mediated coupling, where the thiadiazole-thiol reacts with the chloroacetylated pyridinone under reflux conditions. Reaction progress is monitored by TLC, and the product is isolated via crystallization or column chromatography .

Advanced: How can reaction conditions be optimized for coupling the thiadiazole and pyridinone moieties?

Optimization involves:

  • Solvent Selection : DMF or acetone for polar aprotic conditions to enhance nucleophilicity .
  • Base Strength : Potassium carbonate (K₂CO₃) is preferred over weaker bases to deprotonate thiols and drive the reaction .
  • Temperature : Reflux (60–80°C) ensures sufficient energy for bond formation without decomposition .
  • Stoichiometry : A 1.5:1 molar ratio of thiadiazole-thiol to chloroacetylated intermediate minimizes side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and thioether (C-S, ~611 cm⁻¹) groups .
  • ¹H NMR : Signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–7.5 ppm), and NH protons (δ ~9.8 ppm) confirm regiochemistry .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular formula .

Advanced: How can complex NMR splitting patterns resolve regiochemical ambiguities?

  • NOESY/ROESY : Correlates spatial proximity of protons to confirm thiadiazole substitution patterns .
  • 13C NMR : Carbon chemical shifts for carbonyl (δ ~170 ppm) and thiadiazole carbons (δ ~160–165 ppm) distinguish between tautomeric forms .

Basic: What in vitro biological screening models are relevant for this compound?

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Hypoglycemic activity via α-glucosidase or PPAR-γ modulation, as seen in structurally related thiazolidinediones .

Advanced: How do substituents on the thiadiazole ring influence structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups (e.g., nitro) : Enhance antimicrobial activity but may reduce metabolic stability .
  • Methoxy Groups : Improve solubility and bioavailability but can sterically hinder target binding .
  • Thioether Linkers : Critical for redox-mediated interactions with biological targets, as shown in thiadiazole coordination chemistry studies .

Basic: How is purity validated during synthesis?

  • TLC Monitoring : Mobile phases like ethyl acetate/hexane (7:3) track reaction progress .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
  • Elemental Analysis : Matches calculated/found values for C, H, N (e.g., C: 53.1% calculated vs. 54.21% found) .

Advanced: How can contradictory biological activity data be resolved?

  • Metabolite Profiling : LC-MS identifies active/inactive metabolites that may explain discrepancies .
  • Receptor Binding Assays : Radioligand competition studies quantify affinity for targets like PPAR-γ or bacterial enzymes .
  • Molecular Dynamics Simulations : Predict binding modes and identify substituent-dependent conformational changes .

Basic: What in vivo toxicity models are suitable for preclinical evaluation?

  • Rodent Studies : Acute toxicity in Wistar albino mice (e.g., 50–200 mg/kg doses) with histopathological analysis of liver/kidney tissues .
  • Pharmacokinetics : Plasma half-life (t½) and bioavailability via oral/intravenous administration routes .

Advanced: How does the thiadiazole moiety participate in metal coordination for catalytic applications?

  • Coordination Chemistry : The sulfur and nitrogen atoms in thiadiazole act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic cycles in cross-coupling reactions .
  • Spectroscopic Evidence : X-ray crystallography of metal complexes confirms bonding modes (e.g., κ²-N,S coordination) .

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